molecular formula C23H21BrN2O3 B3531791 2-[(1-bromonaphthalen-2-yl)oxy]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide

2-[(1-bromonaphthalen-2-yl)oxy]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide

Cat. No.: B3531791
M. Wt: 453.3 g/mol
InChI Key: NLQXUQSGSRMDTL-UHFFFAOYSA-N
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Description

2-[(1-bromonaphthalen-2-yl)oxy]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide is a complex organic compound that features a bromonaphthalene moiety linked to a pyrrolidinylcarbonyl phenylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Bromonaphthalene Intermediate: The initial step involves the bromination of naphthalene to form 1-bromonaphthalene. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Synthesis of the Pyrrolidinylcarbonyl Phenylacetamide: This step involves the acylation of pyrrolidine with 2-(chlorocarbonyl)phenylacetic acid to form the pyrrolidinylcarbonyl phenylacetamide intermediate.

    Coupling Reaction: The final step involves the coupling of the bromonaphthalene intermediate with the pyrrolidinylcarbonyl phenylacetamide intermediate. This is typically achieved through a nucleophilic substitution reaction in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-bromonaphthalen-2-yl)oxy]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromonaphthalene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiourea, typically in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

2-[(1-bromonaphthalen-2-yl)oxy]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Applications: It can be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromonaphthalene moiety can facilitate binding to hydrophobic pockets, while the pyrrolidinylcarbonyl phenylacetamide structure can engage in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-bromonaphthalen-2-yl)oxy]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide: This compound features a sulfonyl group instead of a carbonyl group, which can alter its chemical properties and reactivity.

    2-[(1-bromonaphthalen-2-yl)oxy]-N-[2-(pyrrolidin-1-ylcarbonyl)benzyl]acetamide: This compound has a benzyl group instead of a phenyl group, affecting its steric and electronic properties.

Uniqueness

2-[(1-bromonaphthalen-2-yl)oxy]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromonaphthalene and pyrrolidinylcarbonyl phenylacetamide moieties allows for versatile applications in various fields.

Properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O3/c24-22-17-8-2-1-7-16(17)11-12-20(22)29-15-21(27)25-19-10-4-3-9-18(19)23(28)26-13-5-6-14-26/h1-4,7-12H,5-6,13-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQXUQSGSRMDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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